5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]oxazol-2(3H)-one core, which is functionalized with a sulfonyl group and a pyridazin-3-yloxy-pyrrolidinyl moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis techniques. One common approach begins with the preparation of the benzo[d]oxazol-2(3H)-one core, which can be synthesized through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
The next step involves the introduction of the sulfonyl group, which can be achieved by reacting the benzo[d]oxazol-2(3H)-one intermediate with sulfonyl chlorides in the presence of a base such as triethylamine. The final step is the coupling of the pyridazin-3-yloxy-pyrrolidinyl moiety, which can be accomplished through nucleophilic substitution reactions using appropriate pyridazin-3-yloxy-pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions using less hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions. Studies have indicated that derivatives of this compound can inhibit certain enzymes and receptors, thereby modulating biological pathways involved in disease progression.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced products for use in electronics, coatings, and other applications.
Mechanism of Action
The mechanism of action of 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyridazin-3-yloxy-pyrrolidinyl moiety are key functional groups that enable the compound to bind to these targets with high affinity. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one: Similar structure but with a thiazole ring instead of an oxazole ring.
5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]imidazol-2(3H)-one: Contains an imidazole ring instead of an oxazole ring.
5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-thione: Features a thione group instead of a ketone group.
Uniqueness
The uniqueness of 5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, sulfonyl group, and pyridazin-3-yloxy-pyrrolidinyl moiety creates a versatile scaffold that can be modified to enhance its properties for various applications.
This compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable subject of study in both academic and industrial research settings.
Properties
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c20-15-17-12-8-11(3-4-13(12)24-15)25(21,22)19-7-5-10(9-19)23-14-2-1-6-16-18-14/h1-4,6,8,10H,5,7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOYXYONGQDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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